3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- is a chemical compound with potential applications in medicinal chemistry due to its biological activity. It belongs to the pyridazinone family, which is significant in pharmacology and organic synthesis. This compound can be classified as a nitrogen-containing heterocyclic compound, specifically a pyridazinone derivative.
The compound is identified by the Chemical Abstracts Service number 88259-83-0 and has been documented in various chemical databases, including PubChem and Benchchem. Its synthesis and applications have been explored in scientific literature, emphasizing its relevance in drug development and biological studies.
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- falls under the category of heterocyclic compounds, specifically those containing a pyridazine ring. These compounds are often studied for their pharmacological properties, including analgesic and anti-inflammatory activities.
The synthesis of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- typically involves several key steps:
The synthesis process may utilize various techniques such as refluxing in solvents like ethanol or methanol, employing catalysts when necessary. Monitoring the reaction progress can be done using thin-layer chromatography (TLC) to ensure completion before isolating the product through filtration and recrystallization.
The molecular formula of 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- is C8H13N3O. The structure comprises a pyridazine ring with a carbonyl group at position 3 and an amino substituent at position 6.
3(2H)-Pyridazinone derivatives can undergo various chemical reactions:
The reactions are typically facilitated by heating under reflux conditions or using specific solvents that stabilize intermediates. Characterization of products is performed using spectroscopic methods such as Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
The mechanism of action for compounds like 3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- often involves interaction with biological targets such as enzymes or receptors. For example:
Studies have demonstrated that modifications on the pyridazinone structure can significantly affect its potency and selectivity towards specific biological targets.
3(2H)-Pyridazinone derivatives exhibit notable reactivity due to their nitrogen functionalities, allowing them to participate in various chemical transformations that enhance their utility in synthetic chemistry.
3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]- has several promising applications:
The pyridazinone scaffold emerged in medicinal chemistry following its first synthesis by Bistrycki et al. in 1899 [1]. Early research focused on synthetic methodologies, but the 1980s marked a pivotal shift toward pharmacological exploitation with the development of cardiotonic agents like amrinone and milrinone. These 3(2H)-pyridazinone derivatives functioned as phosphodiesterase III (PDE III) inhibitors, demonstrating the scaffold's capacity to enhance cardiac contractility through cAMP modulation [6]. The 1990s–2000s witnessed structural diversification, yielding compounds such as the anti-inflammatory zardaverine and the platelet aggregation inhibitor indolidan, which established pyridazinones as versatile platforms for target modulation [1] [6]. Contemporary research leverages advanced synthetic techniques—including green chemistry approaches and palladium-catalyzed cross-coupling—to generate libraries for targeted screening. Recent developments emphasize in silico repurposing strategies; for example, inverse virtual screening (iVS) of pyridazinone-based libraries identified aspartate aminotransferase as a novel target, highlighting the scaffold's untapped potential [2].
Table 1: Historical Milestones in Pyridazinone-Based Drug Development
Time Period | Key Advancement | Representative Agents |
---|---|---|
1899 | First synthesis of pyridazinone core | N/A |
1980s | PDE III inhibitors for heart failure | Amrinone, Milrinone |
1990s–2000s | Expansion to anti-inflammatory/antiplatelet agents | Zardaverine, Indolidan |
2010–Present | Targeted synthesis for oncology/agrochemicals; computational repurposing approaches | Bemoralan derivatives [5] |
The 3(2H)-pyridazinone nucleus exemplifies a "privileged scaffold" due to its dual capacity for target engagement and synthetic adaptability. Structurally, it features:
Pharmacologically, this scaffold demonstrates intrinsic "target promiscuity," binding diverse proteins including GPCRs (e.g., histamine H₃ receptors), kinases, and PDEs. Crystallographic studies reveal that substitutions at C6 profoundly modulate binding kinetics; for instance, 6-aryl groups enhance stacking within PDE III catalytic domains, while 6-amino chains improve solubility for CNS penetration [6]. Molecular modeling of PDE III inhibitors further identifies three critical pharmacophoric elements in 3(2H)-pyridazinones: (1) a hydrogen-bond acceptor at C2, (2) an aromatic centroid at C6, and (3) a hydrophobic region adjacent to N1 [6]. This versatility underpins its utility across therapeutic areas—from cardiovascular agents to recent plant activators that induce systemic resistance in crops without direct pathogen toxicity [5].
Table 2: Impact of 3(2H)-Pyridazinone Substituents on Bioactivity
Position | Substituent Type | Target Interaction | Therapeutic Effect |
---|---|---|---|
C2 | Alkyl/Aryl | Hydrophobic pocket occupancy | Enhanced PDE III inhibition [6] |
C4/C5 | Halogens (Cl, F) | Electrophilic sites for cross-coupling | Anticancer activity [4] |
C6 | Arylalkyl/Amino | H-bonding/π-stacking with catalytic domains | Cardiotonic, anti-inflammatory [1] |
The 6-amino group in 3(2H)-pyridazinones serves as a critical vector for bioactivity optimization, with its chemical environment directly influencing potency, selectivity, and pharmacokinetics. Key strategies include:
Structure–Activity Relationship (SAR) studies reveal stringent steric requirements: para-substituted aryl groups confer superior bioactivity over meta- or ortho-isomers due to reduced dihedral angles with the pyridazinone ring. In plant activators, 4-CF₃-phenyl analogs showed 82.3% disease suppression, whereas ortho-OCH₃ derivatives dropped to 38.5% efficacy [5]. Similarly, in anticancer derivatives, linear alkyl chains longer than ethyl diminish potency due to increased hydrophobicity and plasma protein binding.
Table 3: Optimization Strategies for 6-Amino Substituents
Substituent Class | Structural Feature | Biological Advantage | Example Activity |
---|---|---|---|
Lipophilic alkyl (e.g., 1-methylpropyl) | Steric shielding of amino group | Enhanced metabolic stability | Improved in vivo half-life [1] |
Electron-deficient aryl | 4-CF₃, 4-F, 4-Cl | Stronger enzyme binding via dipole interactions | Aspartate aminotransferase inhibition [2] |
Hydrazone derivatives | Imine linkage (R₁R₂C=N–NH–) | Metal chelation and ROS generation | HCT116 antiproliferation (IC₅₀: 8–15 µM) [4] |
Bioisosteric replacements | Pyridyl for phenyl | Improved solubility and H-bonding | Broad-spectrum plant resistance [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0